molecular formula C14H16O8 B13889668 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid

Cat. No.: B13889668
M. Wt: 312.27 g/mol
InChI Key: AMBPDHUWOFDIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid is a chemical compound with a complex structure that includes multiple methoxy groups and a dioxopropan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of a benzoic acid derivative with a dioxopropan compound in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid exerts its effects involves interactions with specific molecular targets. The methoxy groups and dioxopropan moiety can interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid: This compound has a similar structure but includes a nitro group instead of methoxy groups.

    2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid: This compound has a methoxy group at a different position on the benzene ring.

Uniqueness

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid is unique due to the presence of multiple methoxy groups and the dioxopropan moiety, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16O8

Molecular Weight

312.27 g/mol

IUPAC Name

2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid

InChI

InChI=1S/C14H16O8/c1-19-9-5-7(8(12(15)16)6-10(9)20-2)11(13(17)21-3)14(18)22-4/h5-6,11H,1-4H3,(H,15,16)

InChI Key

AMBPDHUWOFDIEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(C(=O)OC)C(=O)OC)C(=O)O)OC

Origin of Product

United States

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